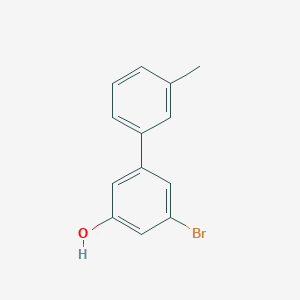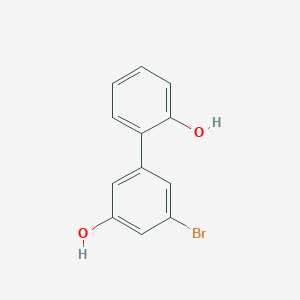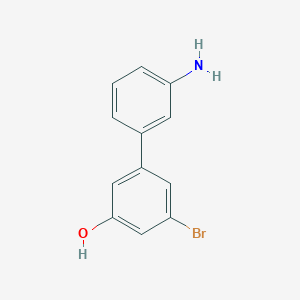
5-(3-Aminophenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-3-bromophenol, 95% (5-APB-95) is a phenylbromoalkylamine derivative of the phenethylamine class of compounds. It is a structural analog of 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine), and is a psychostimulant and entactogen drug of the substituted phenethylamine class. 5-APB-95 has been used in scientific research to study its effects on the central nervous system, and its potential applications in the medical field.
Scientific Research Applications
5-(3-Aminophenyl)-3-bromophenol, 95% has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of pharmacological effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been studied for its potential applications in the medical field, as it has been found to have analgesic, anti-inflammatory, and antidepressant effects.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-3-bromophenol, 95% is still under investigation. However, it is believed to act on the central nervous system by increasing the release of dopamine, serotonin, and norepinephrine. It is also believed to interact with the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-bromophenol, 95% are still under investigation. However, it has been found to have a wide range of effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been found to have analgesic, anti-inflammatory, and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments include its ability to act as a psychostimulant, entactogen, and hallucinogen. It also has analgesic, anti-inflammatory, and antidepressant effects. The main limitation of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments is the lack of information regarding its long-term effects on the body.
Future Directions
The future directions for 5-(3-Aminophenyl)-3-bromophenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the medical field. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, further research is needed to determine the potential for abuse and addiction of 5-(3-Aminophenyl)-3-bromophenol, 95%.
Synthesis Methods
5-(3-Aminophenyl)-3-bromophenol, 95% is synthesized from 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine) using a method called the reductive amination. In this method, the amine group of methoxyphenethylamine is replaced with a phenylbromoalkylamine group. The synthesis process begins with the conversion of methoxyphenethylamine to its nitroso derivative, followed by reduction of the nitroso group to an amine group. This amine group is then reacted with a phenylbromoalkylamine group to form 5-(3-Aminophenyl)-3-bromophenol, 95%.
properties
IUPAC Name |
3-(3-aminophenyl)-5-bromophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWVPWGIUUDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686352 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-bromophenol | |
CAS RN |
1261902-82-2 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



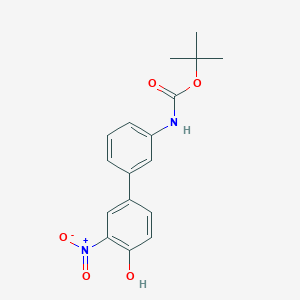

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
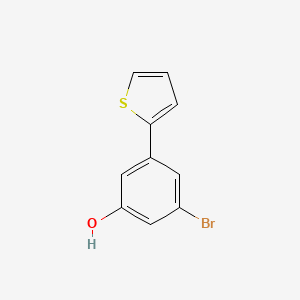
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)

